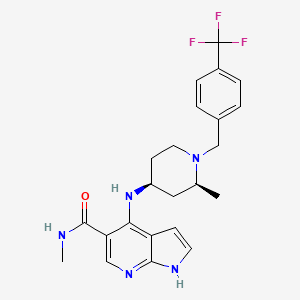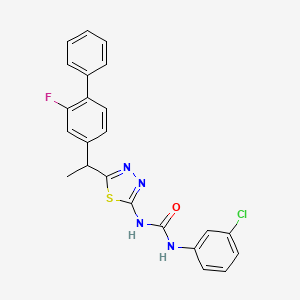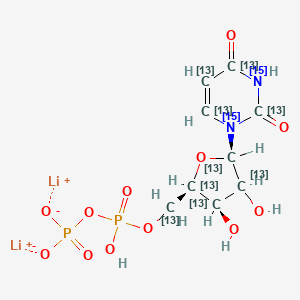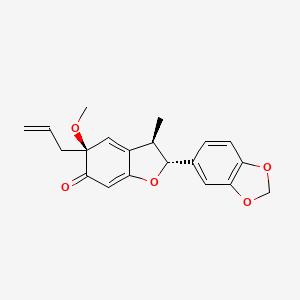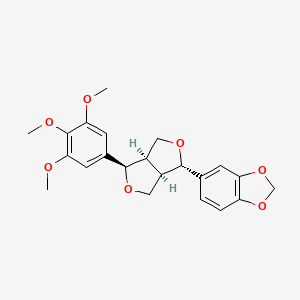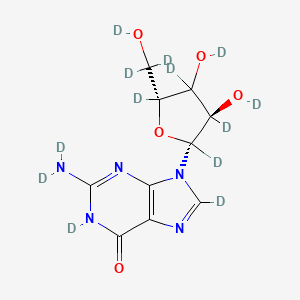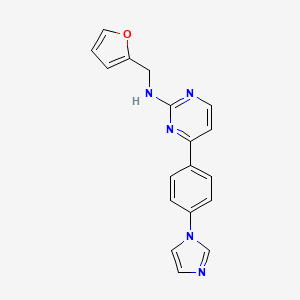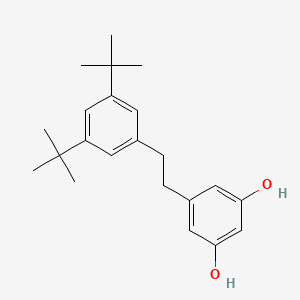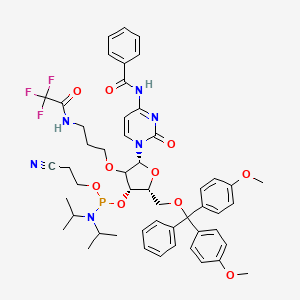
Alternariol-13C14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alternariol-13C14 is a stable isotope-labeled compound derived from alternariol, a mycotoxin produced by various species of the fungus Alternaria. This compound is used primarily as an internal standard in mass spectrometry for the quantification of alternariol in various samples. The labeling with carbon-13 isotopes allows for precise tracking and quantification in analytical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alternariol-13C14 involves the incorporation of carbon-13 isotopes into the molecular structure of alternariol This is typically achieved through the use of carbon-13 labeled precursors in the synthetic pathway
Industrial Production Methods
Industrial production of this compound is carried out using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and precise isotopic labeling. The production process is designed to meet stringent quality standards, ensuring that the final product is suitable for use as a reference standard in analytical applications.
化学反応の分析
Types of Reactions
Alternariol-13C14 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in alternariol can be oxidized to form quinones.
Reduction: The carbonyl group in the isocoumarin structure can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers and esters.
科学的研究の応用
Alternariol-13C14 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of alternariol in food and environmental samples.
Toxicology: Employed in studies to understand the toxicological effects of alternariol and its metabolites.
Pharmacology: Used in research to investigate the pharmacokinetics and pharmacodynamics of alternariol.
Environmental Science: Applied in studies to monitor the presence and levels of alternariol in various environmental matrices.
作用機序
Alternariol-13C14 exerts its effects through several molecular mechanisms:
DNA Interaction: Alternariol interacts with DNA topoisomerase, leading to the formation of single and double-strand breaks.
Oxidative Stress: It generates reactive oxygen species, causing oxidative stress and mitochondrial dysfunction.
Cell Cycle Arrest: Induces cell cycle arrest, particularly in the G2/M phase, leading to reduced cell proliferation.
Apoptosis: Triggers apoptotic cell death through the activation of various signaling pathways.
類似化合物との比較
Alternariol-13C14 is compared with other similar compounds such as:
Alternariol: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
Alternariol Methyl Ether: A derivative of alternariol with a methyl group, used in studies to understand the structure-activity relationship.
Altenuene: Another mycotoxin produced by Alternaria species, used in comparative toxicological studies.
The uniqueness of this compound lies in its isotopic labeling, which allows for precise quantification and tracking in analytical studies, making it an invaluable tool in scientific research.
特性
分子式 |
C14H10O5 |
|---|---|
分子量 |
272.12 g/mol |
IUPAC名 |
3,7,9-trihydroxy-1-(113C)methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O5/c1-6-2-7(15)5-11-12(6)9-3-8(16)4-10(17)13(9)14(18)19-11/h2-5,15-17H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |
InChIキー |
CEBXXEKPIIDJHL-FIJHWJEJSA-N |
異性体SMILES |
[13CH3][13C]1=[13CH][13C](=[13CH][13C]2=[13C]1[13C]3=[13C]([13C](=[13CH][13C](=[13CH]3)O)O)[13C](=O)O2)O |
正規SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


